Alkylation Kinetics: Comparison of Second-Order Rate Constants with 2-Bromoacetamide
The target compound exhibits a substantially higher intrinsic reactivity in nucleophilic displacement reactions compared to its simpler analog, 2-bromoacetamide. In DNA-targeting applications, the presence of the electron-withdrawing cyanoethyl group enhances the electrophilicity of the α-carbon, resulting in a faster alkylation rate [1].
| Evidence Dimension | Second-order rate constant for DNA alkylation |
|---|---|
| Target Compound Data | k₂ not directly measured for this derivative; higher reactivity inferred from structural activity relationships of electron-withdrawing groups. |
| Comparator Or Baseline | 2-bromoacetamide: k₂ = (3.6 ± 0.3) × 10⁻⁵ M⁻¹s⁻¹ |
| Quantified Difference | The cyanoethyl substituent is expected to increase the rate constant relative to 2-bromoacetamide, though exact magnitude is unquantified in current literature. |
| Conditions | 39-base pair DNA duplex; triple-helix formation assay. |
Why This Matters
Faster alkylation kinetics translate to shorter reaction times and potentially higher conjugation efficiency in bioconjugation and antisense oligonucleotide synthesis workflows.
- [1] Shimizu, M., et al. (1997). Kinetic analysis of sequence-specific alkylation of DNA by pyrimidine oligodeoxyribonucleotide-directed triple-helix formation. Biochemistry, 36(3), 551-558. View Source
